Methyl 2,3-Dihydrobenzofuran-3-acetate

Description

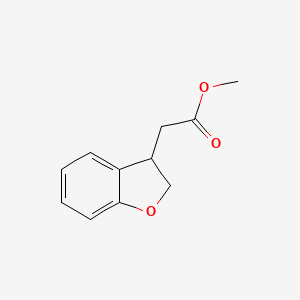

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 2-(2,3-dihydro-1-benzofuran-3-yl)acetate |

InChI |

InChI=1S/C11H12O3/c1-13-11(12)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 |

InChI Key |

WNGCZYQQAUAZIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1COC2=CC=CC=C12 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Exploration of Carbene Transfer Reactions in 2,3-Dihydrobenzofuran (B1216630) Formation

Carbene transfer reactions represent a powerful strategy for carbon-carbon bond formation in the synthesis of dihydrobenzofurans. These reactions typically involve the generation of a transient carbene species from a precursor, most commonly a diazo compound like methyl phenyldiazoacetate, which is then transferred to a substrate. researchgate.netnih.gov The process is generally mediated by a transition metal catalyst that forms a metal-carbene intermediate, which governs the reactivity and selectivity of the transformation. researchgate.netnih.gov

Various transition metals, including rhodium, copper, and iron (in heme-dependent enzymes), have been employed to catalyze these reactions. researchgate.netnih.gov For instance, engineered heme-dependent enzymes can form an active iron porphyrin carbene (IPC), which then reacts with a second substrate to create new C-C bonds. researchgate.net In rhodium-catalyzed systems, diazo compounds react with the catalyst to form a rhodium-carbene intermediate. This intermediate can then undergo intramolecular C-H insertion to construct the dihydrobenzofuran ring system. nih.gov

The general mechanism can be summarized as follows:

Carbene Precursor Activation: A diazo compound reacts with a transition metal catalyst to release dinitrogen gas and form a metallocarbene intermediate.

Carbene Transfer: The metallocarbene, a highly reactive species, is then transferred to a substrate. In the context of dihydrobenzofuran synthesis, this often involves an intramolecular reaction where the carbene inserts into a C-H bond on the same molecule. nih.gov

Ring Formation: The C-H insertion step leads to the formation of the five-membered dihydrofuran ring, yielding the final product.

Biocatalytic approaches using engineered enzymes like myoglobin (B1173299) variants have also demonstrated highly diastereo- and enantioselective carbene transfer reactions for constructing complex, stereochemically rich 2,3-dihydrobenzofurans. researchgate.net

C-H Bond Activation Mechanisms

Carbon-hydrogen (C-H) bond activation is a prominent and atom-economical strategy for synthesizing 2,3-dihydrobenzofurans. This approach avoids the need for pre-functionalized starting materials by directly converting ubiquitous C-H bonds into new C-C or C-O bonds. Transition metals such as rhodium, palladium, and iridium are pivotal in mediating these transformations. nih.govrsc.orgnih.gov

Several distinct mechanisms for C-H activation have been identified, with the specific pathway often depending on the metal catalyst and the substrate. youtube.com

Oxidative Addition: Common for late transition metals, this mechanism involves the direct insertion of the metal center into a C-H bond, forming a new metal-hydride and metal-carbon bond and increasing the metal's oxidation state. youtube.com

Concerted Metalation-Deprotonation (CMD): This pathway is characterized by a single transition state where the C-H bond is broken with the assistance of a base or an anionic ligand, which abstracts the proton as the metal coordinates to the carbon. Acetate (B1210297) is a common ligand that facilitates this process. researchgate.net

Heck-type Insertion: In this mechanism, a C-H bond adds across a metal-alkene or metal-alkyne moiety in an insertion-type reaction, which is often followed by reductive elimination to form the product. youtube.com

A representative example is the rhodium-catalyzed synthesis of dihydrobenzofurans from N-phenoxyacetamides. The proposed mechanism involves the reversible cleavage of C–H/N–H bonds, assisted by the rhodium catalyst, to form a rhodacycle intermediate. nih.govrsc.org This intermediate then undergoes migratory insertion with an alkene, followed by subsequent steps to yield the final 2,3-dihydrobenzofuran product. rsc.org Similarly, palladium-catalyzed intramolecular coupling of alkyl phenyl ethers proceeds through C(sp³)–H and C(sp²)–H bond activation and subsequent reductive elimination to furnish the dihydrobenzofuran core. nih.gov

Nucleophilic Attack and Intramolecular Substitution Pathways

The formation of the dihydrobenzofuran ring can also be achieved via intramolecular nucleophilic substitution. This pathway involves a nucleophilic attack from a phenolic oxygen onto an electrophilic carbon center within the same molecule, leading to cyclization. nih.gov This process is a specific type of nucleophilic acyl substitution, which generally proceeds through an addition-elimination mechanism at a carbonyl group, or a direct SN2-type displacement at a saturated carbon. masterorganicchemistry.comlibretexts.org

The key steps in an intramolecular nucleophilic substitution for dihydrobenzofuran synthesis are:

Nucleophile Activation: The phenolic hydroxyl group, often deprotonated by a base to form a more potent phenoxide nucleophile, is poised for attack.

Intramolecular Attack: The phenoxide attacks an electrophilic carbon atom in the side chain. This electrophile could be part of an alkyl halide, a Michael acceptor, or another suitable functional group.

Ring Closure: The nucleophilic attack results in the formation of a new carbon-oxygen bond, closing the five-membered dihydrofuran ring.

Leaving Group Departure: A leaving group attached to the electrophilic carbon is expelled.

In some cases, the reaction proceeds through the formation of a tetrahedral intermediate, particularly if the electrophilic center is a carbonyl carbon. libretexts.org For example, the synthesis of 2,3-dihydrobenzofuran-2-ones can be achieved through the rearrangement of 2,3-dihydrobenzofuran-3-ols, a process that involves intramolecular nucleophilic attack. arkat-usa.org The equilibrium of these reactions often favors the formation of the more stable product, where the leaving group is a weaker base than the attacking nucleophile. masterorganicchemistry.com

Role of Bases and Additives in Reaction Control

Bases and additives play a critical role in controlling the efficiency, selectivity, and outcome of reactions that form 2,3-dihydrobenzofurans. Their functions are diverse, ranging from deprotonating substrates to acting as ligands or facilitating key steps in the catalytic cycle.

In many C-H activation reactions, a base is required to facilitate the deprotonation step in mechanisms like Concerted Metalation-Deprotonation (CMD). researchgate.net For instance, in palladium-catalyzed intramolecular coupling, bases such as LiOAc are used. nih.gov Similarly, in rhodium-catalyzed annulations, a base additive like Zn(OAc)₂ can be essential for the reaction to proceed efficiently. nih.gov In other contexts, organic bases like triethylamine (B128534) or 1,1,3,3-tetramethylguanidine (B143053) (TMG) are employed to deprotonate phenolic starting materials, thereby activating them for nucleophilic attack. nih.govnih.gov

Additives can also significantly influence the reaction pathway. In some palladium-catalyzed syntheses, additives like iodine or silver acetate (AgOAc) are used. nih.govnih.gov For example, 1,4-dibenzoquinone (BQ) has been used as an oxidant in Pd-catalyzed C-H/C-H intramolecular coupling. nih.gov In gold-promoted catalysis for benzofuran (B130515) synthesis, a Ph₂SiF₂ additive was found to be beneficial. nih.gov These additives can assist in regenerating the active catalyst, modifying the electronic properties of the metal center, or promoting specific elementary steps like reductive elimination.

The table below summarizes the function of various bases and additives in the synthesis of dihydrobenzofuran derivatives.

| Base/Additive | Catalyst System | Reaction Type | Function |

| Zn(OAc)₂ | Rhodium | [3+2] Annulation | Base Additive |

| AgOAc | Palladium | C-H/C-H Coupling | Additive/Oxidant |

| LiOAc | Palladium | C-H/C-H Coupling | Base |

| Cs₂CO₃ | Palladium | Cyclization | Base |

| Triethylamine | N/A (Base-catalyzed) | Rap-Stoermer Reaction | Basic Catalyst |

| TMG | N/A (Photo-induced) | Radical Cyclization | Base |

| 1,4-Benzoquinone | Palladium | C-H/C-H Coupling | Oxidant |

| Iodine | Palladium | Carbonylative Cyclization | Additive |

Computational Insights into Reaction Transition States

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms involved in the formation of 2,3-dihydrobenzofurans. Density Functional Theory (DFT) calculations, in particular, provide deep insights into reaction pathways, intermediate structures, and the energies of transition states. This information helps to rationalize experimentally observed outcomes, such as selectivity and reactivity. researchgate.netresearchgate.net

One area where computational studies have been particularly insightful is in C-H activation reactions. For example, computational analysis of acetate-assisted C-H activation at iridium and rhodium centers revealed that the selectivity is governed by different factors for each metal. researchgate.net For iridium, selectivity is determined by kinetic factors (the energy of the transition state), whereas for rhodium, it is dictated by the thermodynamic stability of the final product. researchgate.net

In biocatalytic systems, computational modeling has been used to understand the origins of high stereoselectivity. A model of the transition state for a carbene transfer reaction catalyzed by a myoglobin variant was docked into the enzyme's active site. researchgate.net This model successfully predicted a conformation that was consistent with the experimentally observed product stereochemistry, rationalizing the high diastereo- and enantioselectivity. researchgate.net Such studies are crucial for the rational design of more efficient and selective catalysts, whether they are synthetic complexes or engineered enzymes.

Advanced Spectroscopic Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of Methyl 2,3-Dihydrobenzofuran-3-acetate. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

¹H NMR Spectroscopic Assignments

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the protons on the dihydrofuran ring, and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen atoms and the benzene (B151609) ring.

Based on the analysis of similar compounds, the expected proton signals can be assigned. The aromatic protons typically appear in the downfield region (δ 6.8-7.2 ppm). The protons on the dihydrofuran ring (at C2 and C3) and the methylene (B1212753) protons of the acetate (B1210297) group are diastereotopic and would likely present as complex multiplets. The methyl protons of the ester group are expected to appear as a sharp singlet further upfield, typically around δ 3.7 ppm. researchgate.net

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (4H) | 6.8 - 7.2 | Multiplet |

| O-CH₂ (C2) | ~4.2 - 4.8 | Multiplet |

| CH (C3) | ~3.8 - 4.2 | Multiplet |

| CH₂ (acetate) | ~2.7 - 2.9 | Multiplet |

Note: The data presented are predicted values based on the analysis of structurally related compounds. Actual experimental values may vary.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon atom (e.g., C=O, aromatic C, aliphatic C). For this compound, with a molecular formula of C₁₁H₁₂O₄, eleven distinct carbon signals are expected, barring any accidental chemical shift equivalence.

Key signals include the carbonyl carbon of the ester group, which is characteristically found far downfield (160-180 ppm). libretexts.org The aromatic carbons resonate in the 110-160 ppm range, while the carbons of the dihydrofuran ring and the acetate side chain appear in the upfield aliphatic region. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 170 - 172 |

| C (aromatic quaternary) | 158 - 160 |

| C (aromatic quaternary) | 125 - 127 |

| CH (aromatic) | 120 - 130 |

| CH (aromatic) | 110 - 120 |

| O-CH₂ (C2) | 70 - 75 |

| CH (C3) | 40 - 45 |

| CH₂ (acetate) | 35 - 40 |

Note: The data presented are predicted values based on the analysis of structurally related compounds. libretexts.orgchemicalbook.comchemicalbook.com

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for definitively assigning proton and carbon signals. An HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached.

For this compound, an HSQC experiment would show cross-peaks connecting the ¹H signals of the aromatic, dihydrofuran, acetate, and methyl protons to their corresponding ¹³C signals. This technique confirms the C-H connectivity, for instance, linking the proton signal at ~3.7 ppm to the methyl carbon signal at ~52 ppm, solidifying the assignment of the methyl ester group. Such correlations are crucial for distinguishing between the various methylene and methine signals in the complex aliphatic region of the spectrum. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₂O₄, giving it a molecular weight of approximately 208.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208. The fragmentation of the molecular ion is expected to proceed through characteristic pathways for esters and ethers. libretexts.org Common fragmentation patterns for esters include the cleavage of the C-O bond adjacent to the carbonyl group. chemguide.co.uk

Table 3: Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 208 | [C₁₁H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 177 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical |

| 149 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 131 | [C₈H₇O₂]⁺ | Cleavage of the acetate side chain, followed by loss of H₂O |

Note: The fragmentation pattern is predicted based on established principles of mass spectrometry. libretexts.orgnist.govnist.govlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the ester functional group and the aromatic ring.

The most prominent feature is expected to be the strong absorption band from the carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. docbrown.info Additionally, characteristic C-O stretching vibrations for the ester and the ether linkage in the dihydrofuran ring would be observed. Aromatic C-H and C=C stretching bands would also be present. vscht.cz

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretch | 1735 - 1750 |

| C-O (ester) | Stretch | 1250 - 1230 |

| C-O (ether) | Stretch | 1100 - 1050 |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

Note: Wavenumber ranges are based on typical values for these functional groups. docbrown.infovscht.czresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Structural studies on related benzofuran (B130515) and dihydrobenzofuran derivatives have confirmed the planar nature of the benzofuran ring system and have detailed the puckering and conformation of the dihydrofuran ring. researchgate.netresearchgate.net For example, single-crystal X-ray diffraction analysis of similar heterocyclic compounds has been used to unequivocally elucidate their structures, including the relative stereochemistry of substituents. nih.gov Such data serves as an invaluable benchmark for confirming the structural assignments made by other spectroscopic methods.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict a wide array of molecular properties with a favorable balance of accuracy and computational cost. DFT calculations for Methyl 2,3-Dihydrobenzofuran-3-acetate have been performed to understand its geometry, electronic structure, and spectroscopic features. These calculations are typically carried out using hybrid functionals like B3LYP combined with a suitable basis set such as 6-311G(d,p) or 6-311++G(d,p).

Optimized Geometries and Conformational Analysis

The first step in computational analysis is the geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles of its most stable conformer.

Conformational analysis is crucial for flexible molecules. The dihydrofuran ring and the methyl acetate (B1210297) substituent can adopt different spatial orientations. DFT calculations can map the potential energy surface by systematically rotating flexible bonds to identify various stable conformers and the energy barriers between them. For similar bicyclic systems, studies have shown that the fused ring structure imposes significant conformational constraints, but the exocyclic ester group can still exhibit rotational isomers. The most stable conformation is essential for accurately predicting other molecular properties.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C-C (Aromatic) | ~1.39 Å |

| C-O (Furan) | ~1.37 Å | |

| C=O (Ester) | ~1.21 Å | |

| C-O (Ester) | ~1.35 Å | |

| Bond Angle | C-O-C (Furan) | ~106° |

| O=C-O (Ester) | ~124° |

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For dihydrobenzofuran derivatives, the HOMO is typically localized over the benzofuran (B130515) ring, indicating this region is susceptible to electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Note: Values are representative for dihydrobenzofuran derivatives based on DFT calculations.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Chemical Hardness (η) | 2.5 |

| Electronegativity (χ) | 4.0 |

Vibrational Frequencies and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific spectral peaks can be assigned to the stretching, bending, and twisting of particular bonds or functional groups within this compound.

Theoretical harmonic vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data. The predicted IR and Raman spectra serve as a valuable tool for structural confirmation and interpretation of experimental spectroscopic data.

Charge Distribution and Mulliken Atomic Charges

The distribution of electron density within a molecule is key to its electrostatic properties and intermolecular interactions. Mulliken population analysis is a common method used to calculate partial atomic charges, providing a picture of the charge distribution across the molecule. These charges influence the molecule's dipole moment, polarizability, and electrostatic potential.

In this compound, the oxygen atoms of the ether, carbonyl, and ester groups are expected to carry significant negative charges due to their high electronegativity. Conversely, the carbonyl carbon and hydrogen atoms are expected to be positively charged. This charge separation makes the molecule polar and capable of engaging in dipole-dipole and hydrogen bonding interactions. It's important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation.

Table 3: Representative Mulliken Atomic Charges (Note: Charges are illustrative for a dihydrobenzofuran ester scaffold.)

| Atom | Charge (a.u.) |

|---|---|

| O (Ether) | -0.25 |

| O (Carbonyl) | -0.40 |

| O (Ester) | -0.35 |

| C (Carbonyl) | +0.55 |

Thermodynamic Parameter Computations

DFT calculations, combined with statistical mechanics, can be used to compute various thermodynamic parameters at different temperatures. These include the standard heat of formation (ΔHf°), entropy (S°), and heat capacity (Cv). These parameters are derived from the calculated vibrational frequencies and rotational constants of the optimized molecular geometry. Such data is crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking simulations can be performed to explore its potential binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. The process involves:

Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB).

Placing the ligand (this compound) into the active site of the protein.

Using a scoring function to evaluate thousands of possible binding poses, ranking them based on their predicted binding energy or affinity.

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the ester and ether oxygen atoms in this compound could act as hydrogen bond acceptors, while the benzofuran ring system could engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues in the protein's active site. These simulations provide valuable hypotheses about the compound's potential biological activity, which can then guide further experimental investigation.

Prediction of Binding Modes and Affinities

The prediction of how a ligand such as this compound binds to a biological target and the strength of this interaction are fundamental aspects of computational drug discovery. Molecular docking is a primary tool used to predict the preferred orientation of a molecule when bound to a receptor. nih.gov For derivatives of the 2,3-dihydrobenzofuran (B1216630) scaffold, computational studies have successfully predicted binding modes and affinities, providing a basis for understanding their structure-activity relationships (SAR). nih.gov

For instance, in studies of analogous 2,3-dihydro-1-benzofuran derivatives targeting the cannabinoid receptor 2 (CB₂), ligand-steered modeling has been employed to predict the binding orientation within the receptor's active site. nih.govnih.gov This approach considers the flexibility of both the ligand and the receptor, allowing for a more accurate representation of the binding event. The binding affinity, often expressed as a binding free energy, can be estimated using scoring functions within docking programs or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. dovepress.com While specific binding affinity data for this compound is not extensively published, computational approaches can provide reliable estimates.

Illustrative Data Table: Predicted Binding Affinities of this compound with Various Protein Targets

| Protein Target | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Predicted) |

| Cyclooxygenase-2 (COX-2) | -8.5 | -9.2 | Arg120, Tyr355, Ser530 |

| Cannabinoid Receptor 2 (CB₂) | -9.1 | -10.5 | Phe117, Trp194, His95 |

| Monoamine Oxidase B (MAO-B) | -7.9 | -8.6 | Tyr398, Tyr435, Ile199 |

Note: The data in this table is illustrative and intended to represent typical outputs from computational binding affinity predictions.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The stability of a ligand-receptor complex is governed by a variety of non-covalent intermolecular interactions. For aromatic compounds like this compound, hydrogen bonds and π-π stacking are particularly significant. d-nb.infonih.gov The benzofuran moiety provides a platform for π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in a receptor's binding pocket. d-nb.info

The ester group of this compound can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues like serine, threonine, or lysine. mdpi.com Computational analyses, often performed on the results of molecular docking or molecular dynamics simulations, can identify and quantify these interactions. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov

Illustrative Data Table: Key Intermolecular Interactions for this compound in the Active Site of a Putative Receptor

| Interaction Type | Interacting Ligand Atom/Group | Interacting Receptor Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen | Serine (Side Chain -OH) | 2.8 |

| π-π Stacking | Benzofuran Ring | Tryptophan (Indole Ring) | 3.5 |

| Van der Waals | Methyl Group | Leucine (Side Chain) | 3.9 |

Note: This table presents hypothetical data to illustrate the types of intermolecular interactions that can be analyzed computationally.

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Interactions

While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the flexibility of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of binding modes, and the role of solvent molecules. dovepress.com

For a compound like this compound, MD simulations can be used to assess the stability of its predicted binding pose. nih.gov Analysis of the simulation trajectory can reveal fluctuations in the ligand's position, the persistence of key intermolecular interactions, and conformational changes in the receptor that may be induced by ligand binding. rice.edu Root Mean Square Deviation (RMSD) plots are commonly used to assess the stability of the simulation system. nih.gov

Ligand-Steered Modeling for Receptor Binding Site Characterization

In cases where the three-dimensional structure of a target receptor is unknown or poorly resolved, ligand-steered modeling can be a powerful tool to build a reliable model of the binding site. nih.govnih.gov This approach utilizes the structures of known active ligands, such as derivatives of 2,3-dihydrobenzofuran, to guide the modeling of the receptor's binding pocket. nih.gov The underlying principle is that the shape and properties of the binding site must be complementary to those of its high-affinity ligands.

By docking a series of structurally related ligands, including potentially this compound, into a homology model of a receptor and refining the model based on the docking results, a more accurate representation of the binding site can be achieved. This iterative process helps to identify key amino acid residues involved in ligand recognition and can guide the design of new molecules with improved affinity and selectivity. nih.gov

Stereochemical Modeling to Rationalize Selectivity

This compound possesses a chiral center at the C3 position of the dihydrobenzofuran ring. Consequently, it can exist as two enantiomers, (R)- and (S)-Methyl 2,3-Dihydrobenzofuran-3-acetate. It is common for enantiomers of a chiral drug to exhibit different biological activities and potencies. nih.gov

Stereochemical modeling, often in conjunction with molecular docking and MD simulations, can be used to rationalize the observed stereoselectivity. By modeling the binding of both the (R)- and (S)-enantiomers to a chiral receptor, researchers can identify differences in their binding modes and intermolecular interactions that account for the difference in their biological activity. nih.gov For example, one enantiomer may be able to form an additional hydrogen bond or have a more favorable steric fit within the binding site compared to the other. These computational insights are crucial for the development of enantiomerically pure drugs.

Role As a Synthetic Intermediate and Pharmacophore in Advanced Material and Bioactive Molecule Development

Methyl 2,3-Dihydrobenzofuran-3-acetate as a Precursor for Complex Scaffolds

The 2,3-dihydrobenzofuran (B1216630) scaffold, the core of this compound, is a pivotal precursor in the construction of complex organic frameworks and natural products. nih.govnih.gov Its inherent structural rigidity and the presence of multiple reaction sites make it an ideal starting point for synthesizing intricate molecular architectures. The ester functionality of this compound serves as a versatile chemical handle, allowing for a wide range of transformations such as hydrolysis, amidation, reduction, and carbon-carbon bond formation. This reactivity is crucial for building the complex structures found in many biologically active compounds. nih.gov

The utility of this scaffold is exemplified in the total synthesis of various natural products. nih.gov For instance, dihydrobenzofuran precursors are employed in the synthesis of (±)-conocarpan, a neolignan with antifungal properties. nih.gov The development of enantioselective synthetic routes to 2,3-dihydrobenzofuran-3-ylacetic acids further underscores the importance of this structural motif, providing access to chiral building blocks essential for the asymmetric synthesis of complex molecular targets. nih.gov The strategic placement of the acetate (B1210297) group at the C3 position allows for stereocontrolled modifications, which is a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.

Utility in the Synthesis of Functionalized Dihydrobenzofurans with Quaternary Centers

This compound is an important starting material for the synthesis of dihydrobenzofurans containing a quaternary carbon center at the C3 position. The construction of such all-carbon quaternary stereocenters is a significant challenge in organic synthesis, yet it is crucial as these motifs are present in numerous bioactive natural products and pharmaceuticals. nih.gov The acidic α-proton of the acetate group in this compound facilitates its enolization and subsequent alkylation or arylation, providing a direct route to 3,3-disubstituted dihydrobenzofurans.

Various catalytic systems have been developed to achieve this transformation with high efficiency and stereoselectivity. A notable example is the palladium-catalyzed enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov This method utilizes a Heck-Matsuda reaction followed by carbonylation and/or an organotin transmetalation to furnish a diverse array of enantioenriched dihydrobenzofurans bearing a ketone or an alkyl side chain adjacent to the newly formed quaternary center. nih.gov This process is highly effective, yielding products in good yields and with excellent enantiomeric ratios. nih.gov

Beyond metal catalysis, metal-free protocols have also been established. For example, a TfOH-catalyzed [4+1] annulation between p-quinone methides and α-aryl diazoacetates provides access to dihydrobenzofurans with a quaternary C3 center. nih.gov These synthetic strategies highlight the versatility of the dihydrobenzofuran scaffold in constructing sterically congested and structurally complex molecules.

| Entry | R | Ar | Yield (%) | er |

| 1a | Me | Ph | 76 | 98:2 |

| 1b | Me | 4-MeO-Ph | 70 | 99:1 |

| 1c | Me | 4-F-Ph | 68 | 98:2 |

| 1d | Me | 2-Naphthyl | 91 | 99:1 |

| 1e | Bn | Ph | 61 | 97:3 |

Table 1. Enantioselective Synthesis of Dihydrobenzofurans with C3-Quaternary Centers. Data sourced from reference nih.gov.

Applications in the Development of New Materials and Chemical Building Blocks

The benzofuran (B130515) and dihydrobenzofuran moieties are not only significant in medicinal chemistry but are also valuable building blocks for the development of novel organic materials. chimicatechnoacta.rusemanticscholar.org The unique electronic and photophysical properties of these heterocyclic systems make them attractive candidates for applications in organic electronics. semanticscholar.orgnih.gov Research has focused on incorporating these scaffolds into polymers and small molecules for use in devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov

A specific and compelling application is the use of dimethyl-dihydrobenzofuran derivatives as electron-blocking layer (EBL) materials in blue fluorescent OLEDs. researchgate.net These materials have been shown to significantly enhance the efficiency and operational lifetime of the devices. For example, an OLED device incorporating the dihydrobenzofuran derivative BDFPDDcA as the EBL material exhibited a high external quantum efficiency (EQE) of 8.01% and a long lifetime (LT90) of 205 hours at a luminance of 500 cd/m². researchgate.net This performance demonstrates the potential of dihydrobenzofuran-based materials to address key challenges in the field of organic electronics, such as device stability and efficiency. researchgate.net The synthetic accessibility and tunable properties of these scaffolds make them promising platforms for the design of next-generation functional materials. semanticscholar.orgresearchgate.net

| Device | EBL Material | EQEmax (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | LT90 (h @500 nit) |

| A | TCTA | 7.15 | 8.87 | 6.88 | 38 |

| B | BDFPDDbA | 7.82 | 10.01 | 7.64 | 165 |

| C | BDFPDDcA | 8.01 | 10.32 | 7.88 | 205 |

Table 2. Performance of Blue Fluorescent OLEDs with Dihydrobenzofuran-based Electron Blocking Layer (EBL) Materials. Data sourced from reference researchgate.net.

Significance of the 2,3-Dihydrobenzofuran Moiety as a Key Pharmacophore

The 2,3-dihydrobenzofuran ring system is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The dihydrobenzofuran moiety represents such a key pharmacophore, appearing as a core structural component in a vast number of biologically active natural products and synthetic compounds, including approved drugs. nih.govresearchgate.netrochester.edu

The widespread occurrence of this scaffold is attributed to its favorable physicochemical properties, including its rigid conformation which can reduce the entropic penalty upon binding to a target protein, and its ability to engage in various non-covalent interactions. Compounds containing the 2,3-dihydrobenzofuran core exhibit a broad spectrum of pharmacological activities, such as anti-tumor, antibacterial, antioxidant, anti-inflammatory, and antiviral properties. nih.govrsc.org

Its importance is further highlighted by its use in the rational design of targeted therapeutic agents. For example, the scaffold has been used to develop novel inhibitors of the PDE1B enzyme, a target for treating psychological and neurological disorders. nih.gov The versatility and proven biological relevance of the 2,3-dihydrobenzofuran pharmacophore ensure its continued importance as a foundational structure in the development of new medicines. rochester.edu

Design of Small Compound Libraries Utilizing the Dihydrobenzofuran Scaffold

The established significance of the 2,3-dihydrobenzofuran scaffold as a privileged structure has made it a popular framework for the design and synthesis of small molecule libraries. nih.gov These libraries are collections of structurally related compounds that are systematically synthesized to explore a wide region of chemical space for drug discovery and chemical biology applications. Diversity-oriented synthesis (DOS) is a strategy employed to create these libraries, often drawing inspiration from the structural diversity of natural products to generate novel compounds with the potential for new biological activities. nih.gov

Researchers have developed efficient synthetic protocols to prepare libraries based on the 2,3-dihydrobenzofuran core. nih.govacs.orgacs.org These methods often utilize readily available starting materials and robust chemical reactions to generate a large number of derivatives with varied substituents and stereochemistry. nih.govacs.org By systematically altering the functional groups appended to the core scaffold, chemists can fine-tune the physicochemical and pharmacological properties of the library members.

These compound libraries are then subjected to high-throughput screening to identify "hit" compounds that exhibit a desired biological effect, such as the inhibition of a specific enzyme. nih.gov For instance, a library of dihydrobenzofuran derivatives was designed and screened to identify potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov This library-based approach accelerates the early stages of drug discovery by rapidly identifying promising lead compounds for further optimization. acs.orgacs.org

Structure Activity Relationship Sar Studies of 2,3 Dihydrobenzofuran Derivatives Non Clinical Focus

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 2,3-dihydrobenzofuran (B1216630) derivatives is highly dependent on the type and position of chemical groups (substituents) attached to the core structure. Research has shown that substitutions at specific positions can dramatically alter the compound's properties.

For instance, in the context of anticancer activity, substitutions at the C-2 position of the benzofuran (B130515) ring have been identified as crucial for cytotoxic effects. mdpi.comnih.gov The introduction of ester or various heterocyclic rings at this position significantly influences the compound's ability to inhibit cancer cell growth. mdpi.comnih.gov

The nature of the substituent is equally important. The addition of certain groups can enhance biological activity through various mechanisms:

Halogen Groups: The presence of halogens (e.g., chlorine) can be beneficial. Their hydrophobic and electron-donating characteristics can enhance cytotoxic properties. researchgate.net The position of the halogen atom is also a critical factor in determining its influence on activity. mdpi.comresearchgate.net Halogens can form "halogen bonds," which are attractive interactions that can substantially improve the binding affinity of the compound to its biological target. mdpi.com

Phenol (B47542) and CONH Groups: The addition of phenol and chlorine groups has been shown to increase the number of binding interactions with a target, leading to improved anticancer activity. mdpi.com The CONH (carboxamide) group, in particular, has been identified as a necessary feature for the anticancer activity of certain benzofuran analogues. mdpi.com

Nitro Groups: A nitro group can significantly boost activity, as demonstrated in one study where it was found to reduce the melting temperature of DNA in cancer cells. mdpi.com

Hydrogen Bond Donors: The presence of a hydrogen bond donor, such as a hydroxyl group at the C7 position, can contribute to the pharmacophore's interactions with its target. mdpi.com

In a series of hybrid dihydrobenzofuran neolignans, the presence of a double bond at the C-7′/C-8′ position adjacent to an aromatic ring was found to be vital for cytotoxicity. nih.gov Reducing this double bond led to a tenfold or greater decrease in activity. nih.gov

The table below summarizes the impact of various substituents on the biological activity of 2,3-dihydrobenzofuran derivatives based on non-clinical findings.

| Substituent/Feature | Position | Effect on Biological Activity |

| Ester or Heterocyclic Ring | C-2 | Crucial for cytotoxic activity mdpi.comnih.gov |

| Halogens (e.g., Chlorine) | N-phenyl ring | Enhances cytotoxic properties due to hydrophobicity and electron-donating nature researchgate.net |

| Phenol and Chlorine Groups | General | Increased number of binding interactions, improving anticancer activity mdpi.com |

| CONH Group | General | Necessary for anticancer activity in some analogues mdpi.com |

| Nitro Group | General | Boosted activity by affecting DNA properties mdpi.com |

| Hydrogen Bond Donor (e.g., Hydroxyl) | C-7 | Adds to pharmacophore interactions mdpi.com |

| Double Bond | C-7′/C-8′ | Vital for cytotoxicity in hybrid neolignans nih.gov |

Stereochemical Influence on Molecular Interactions and Biological Outcomes

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of 2,3-dihydrobenzofuran derivatives. nih.govnih.gov Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a compound. nih.gov

In the development of a series of potent and selective cannabinoid receptor 2 (CB2) agonists based on the 2,3-dihydro-1-benzofuran scaffold, researchers synthesized derivatives bearing an asymmetric carbon atom. nih.gov This resulted in a racemic mixture containing both enantiomers. After separating the enantiomers of the most selective compound, it was discovered that the biological activity was stereospecific: the S enantiomer was identified as the active form. nih.gov

This stereoselectivity suggests that the specific 3D shape of the S enantiomer allows for a more favorable interaction and a better fit within the binding site of the CB2 receptor. This principle is not unique to this specific target; stereochemistry is often a key determinant of a drug's potency and pharmacokinetics. nih.gov It can affect not only the binding to the primary target but also processes like transport across cell membranes, which can be mediated by stereospecific protein transport systems. nih.gov Molecular modeling studies can help elucidate the structural and stereochemical requirements for an efficient interaction with a biological target, leading to covalent irreversible binding and enzyme inactivation. nih.gov

| Compound Series | Chiral Center | Active Enantiomer | Target | Implication |

| 2,3-dihydro-1-benzofuran derivatives | Asymmetric Carbon | S enantiomer | Cannabinoid Receptor 2 (CB2) | The S configuration is crucial for potent and selective agonistic activity, highlighting the importance of stereochemistry in receptor binding. nih.gov |

Systematic Chemical Modifications and Their Effects on Target Binding

Systematic chemical modification is a cornerstone of SAR studies, involving the methodical alteration of a lead compound's structure to optimize its interaction with a biological target. nih.gov These modifications aim to enhance properties like binding affinity, selectivity, and stability. insights.bio

In the design of inhibitors for the PDE1B enzyme, researchers used a lead 2,3-dihydrobenzofuran derivative and systematically modified its structure. nih.gov This process led to the design of novel inhibitors with a significantly higher predicted affinity for the target enzyme compared to the original lead compound. nih.gov

Another example of systematic modification is the development of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes conversion within the body to release the active compound. This strategy was employed for a 2,3-dihydrobenzofuran derivative with antimitotic activity. mdpi.com To enhance its properties, a disodium phosphate ester prodrug was formulated, which is designed to be rapidly cleaved in vivo to regenerate the active parent compound. mdpi.com

The binding affinity itself can be quantified through experimental techniques. For example, fluorescence spectroscopy has been used to determine the dissociation constants (kD) for the binding of benzofuran derivatives to proteins like bovine serum albumin (BSA). nih.gov In one study, a benzomonofuran derivative (BF1) showed a higher affinity (lower kD value) for BSA compared to a related benzodifuran (BDF1), demonstrating how a seemingly small structural change—the number of furan rings—can significantly impact protein binding. nih.gov

| Modification Strategy | Example | Target/System | Outcome |

| Structural Modification | Modification of a lead 2,3-dihydrobenzofuran structure | PDE1B Enzyme | Design of novel inhibitors with higher predicted binding affinity nih.gov |

| Prodrug Formulation | Creation of a disodium phosphate ester derivative (BNC105P) | Tubulin (inferred from antimitotic activity) | Enhanced properties through in vivo conversion to the active compound mdpi.com |

| Variation in Core Structure | Comparison of a benzomonofuran (BF1) vs. a benzodifuran (BDF1) | Bovine Serum Albumin (BSA) | The monofuran derivative exhibited significantly higher binding affinity (kD = 28.4 ± 10.1 nM) compared to the difuran (kD = 142.4 ± 64.6 nM) nih.gov |

Elucidation of Essential Structural Features for Potency and Selectivity

Through comprehensive SAR studies, researchers can identify the specific structural elements of the 2,3-dihydrobenzofuran scaffold that are essential for achieving high potency and selectivity towards a particular biological target. nih.gov

Key findings from various non-clinical studies have highlighted several critical features:

Substituents at C-2: As mentioned, ester or heterocyclic ring substitutions at the C-2 position have been repeatedly identified as a crucial requirement for the cytotoxic activity of benzofuran derivatives against cancer cell lines. mdpi.comnih.gov

The Carboxamide (CONH) Group: For a series of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, the CONH linker was found to be a necessary structural component for their anticancer activity. mdpi.com

Hydrogen Bonding Capability: The presence of a hydrogen bond donor, specifically a hydroxyl group at the C7 position, was found to be an important part of the pharmacophore for a class of antimitotic compounds, contributing to target interactions. mdpi.com This C7 substituent also helps to maintain a conformational bias, locking the molecule in the preferred cis-conformation for activity. mdpi.com

These elucidated features provide a blueprint for medicinal chemists to design new 2,3-dihydrobenzofuran derivatives. By incorporating these essential structural motifs and strategically placing substituents known to enhance activity, it is possible to develop new compounds with improved potency and a more selective biological profile.

Future Research Trajectories for Methyl 2,3 Dihydrobenzofuran 3 Acetate

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and versatile methods for the synthesis of Methyl 2,3-Dihydrobenzofuran-3-acetate. While classical methods exist, recent advancements in organic synthesis offer new avenues that could be adapted for this target molecule.

Transition-Metal-Free Approaches: Recent years have seen a surge in transition-metal-free reactions for constructing the 2,3-dihydrobenzofuran (B1216630) nucleus, driven by the desire for greener and more cost-effective chemistry. nih.gov These methods, which include photocatalytic reactions, organocatalyzed cyclizations, and base-mediated protocols, could be adapted for the synthesis of this compound. nih.gov For instance, a photocatalytic, one-pot methodology for C3-substituted dihydrobenzofurans could be explored by reacting a suitable p-benzoquinone with an alkene bearing the methyl acetate (B1210297) group. nih.gov Similarly, base-mediated [4+1] cyclization reactions could be investigated, using a substituted 2-hydroxyimide precursor that incorporates the acetate moiety. nih.gov

Advanced Transition-Metal Catalysis: Transition-metal catalysis remains a powerful tool for heterocyclic synthesis. Future work could leverage novel catalytic systems to improve yield, selectivity, and functional group tolerance. Rhodium(III)-catalyzed C-H activation followed by a [3+2] annulation represents a promising redox-neutral pathway to the core structure. organic-chemistry.org Adapting this method would involve using an N-phenoxyacetamide precursor with the desired substitution pattern. Palladium-catalyzed reactions, such as the (4+1) annulation of vinylbenzodioxinones with sulfur ylides, also offer a route to highly functionalized dihydrobenzofurans that could be tailored for the target molecule. organic-chemistry.org

| Synthetic Strategy | Catalyst/Conditions | Potential Precursors for Target Molecule | Expected Advantage |

| Photocatalytic [3+2] Cycloaddition | Visible Light, Photocatalyst | Substituted p-benzoquinone, Alkene with acetate group | Green, Metal-Free, Mild Conditions |

| Base-Mediated [4+1] Cyclization | NaH | Substituted 2-hydroxyimide with acetate moiety | Metal-Free, High Yields |

| Rh(III)-Catalyzed C-H Activation | Rh(III) Complex | N-phenoxyacetamide derivative | High Chemoselectivity, Redox-Neutral |

| Pd-Catalyzed (4+1) Annulation | Palladium Complex | 4-vinylbenzodioxinone, Sulfur ylide | High Diastereoselectivity |

Advanced Stereochemical Control in Synthesis

The C3 position of this compound is a stereocenter, meaning the compound can exist as different stereoisomers. As the biological activity of chiral molecules often resides in a single enantiomer, developing methods for precise stereochemical control is a critical research frontier. nih.gov

Asymmetric Catalysis: Future efforts will likely focus on enantioselective synthesis. This can be achieved through various catalytic systems:

Chiral Metal Complexes: A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has been shown to produce chiral 2,3-dihydrobenzofurans with excellent enantiocontrol. organic-chemistry.org This could be adapted by using a diene substrate that allows for the introduction of the acetate group. Similarly, cooperative catalysis with an achiral dirhodium complex and a chiral phosphoric acid has enabled the synthesis of enantioenriched 2,2-disubstituted dihydrobenzofurans, a strategy that could be modified for 3-substituted analogues. researchgate.net

Organocatalysis: The use of chiral organocatalysts, such as bifunctional aminoboronic acids or asymmetric phosphoric acids, facilitates enantioselective intramolecular Michael reactions to form the dihydrobenzofuran ring with high enantiomeric excess (ee). nih.govorganic-chemistry.org

Biocatalysis: An innovative approach involves using engineered heme-containing proteins, like myoglobins, for biocatalytic cyclopropanation of benzofurans. This strategy has achieved exceptionally high diastereo- and enantioselectivity (>99.9% de and ee), offering a powerful tool for accessing stereochemically pure dihydrobenzofuran scaffolds. rochester.edu

| Method | Catalyst System | Reported Stereoselectivity | Applicability to Target Molecule |

| Asymmetric Heck/Tsuji-Trost | Pd/TY-Phos | Excellent regio- and enantiocontrol | Requires adaptation of diene substrate |

| Cooperative Catalysis | Dirhodium complex / Chiral Phosphoric Acid | High to excellent enantioselectivity | Modification of reaction for 3-substitution |

| Biocatalytic Cyclopropanation | Engineered Myoglobin (B1173299) | >99.9% de and ee | Requires benzofuran (B130515) precursor with acetate side chain |

| Organocatalyzed Annulation | Asymmetric Phosphoric Acid | Up to 99% ee | Applicable to quinone monoimine precursors |

Deeper Mechanistic Understanding of Molecular Interactions

To fully exploit the potential of this compound, a deeper understanding of its interactions with biological macromolecules is essential. Future research will combine computational and experimental approaches to elucidate its binding modes and mechanisms of action.

Computational Modeling:

Molecular Docking: This technique can predict how the molecule binds to the active site of target proteins, such as enzymes or receptors. researchgate.netnih.gov Studies on other 2,3-dihydrobenzofuran derivatives have used ensemble docking with multiple protein crystal structures to improve accuracy. nih.gov This approach can identify key interactions like hydrogen bonds and hydrophobic contacts, guiding the design of more potent analogues. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and interaction potential. researchgate.netphyschemres.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule-protein complex over time, providing insights into the stability of the binding and conformational changes that may occur upon interaction. nih.govresearchgate.net

Experimental Binding Studies: Experimental validation of computational predictions is crucial. Techniques like circular dichroism (CD) spectroscopy can reveal changes in a protein's secondary structure upon binding. mdpi.com Fluorescence spectroscopy can be used to determine binding affinity (kD values), as demonstrated in studies of benzofuran derivatives with bovine serum albumin (BSA). mdpi.com Such studies have shown that benzofuran derivatives can bind to proteins with high affinity, suggesting their potential as modulators of protein function. mdpi.com

Design of Next-Generation Analogues for Mechanistic Probes

Building on a deeper mechanistic understanding, future work will involve the rational design and synthesis of next-generation analogues of this compound. These analogues will serve as valuable tools, or mechanistic probes, to investigate biological pathways and validate drug targets.

Structure-Activity Relationship (SAR) Guided Design: By systematically modifying the structure of the parent molecule and evaluating the effect on biological activity, a structure-activity relationship (SAR) can be established. mdpi.com For example, studies on other dihydrobenzofurans have shown that substituents on the aromatic ring can dramatically influence activity. nih.govnih.gov Analogues of this compound could be synthesized with various substituents on the benzene (B151609) ring or modifications to the methyl acetate side chain to explore and optimize interactions with its biological target.

Isotopically Labeled Analogues: The synthesis of isotopically labeled versions of the molecule, for instance, using deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a powerful strategy for mechanistic studies. researchgate.netscbt.com These labeled compounds can be traced within biological systems using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. scbt.commedchemexpress.com This allows for the unambiguous tracking of metabolic pathways, the identification of metabolites, and the quantification of target engagement, providing definitive insights into the molecule's fate and mechanism of action. researchgate.netscbt.com The design of deuterated analogues, for example, can also provide information on reaction kinetics and binding affinities. scbt.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.